molecular formula C12H11NO3 B8709106 Propanoic acid, 3-(8-quinolinyloxy)- CAS No. 72791-36-7

Propanoic acid, 3-(8-quinolinyloxy)-

Cat. No.: B8709106
CAS No.: 72791-36-7
M. Wt: 217.22 g/mol
InChI Key: QISSSGOGUJWZKZ-UHFFFAOYSA-N
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Description

Contextualization within O-Substituted Quinoline (B57606) Derivatives

Propanoic acid, 3-(8-quinolinyloxy)- belongs to the class of O-substituted quinoline derivatives, specifically 8-oxyquinolines. The parent compound for this group is 8-hydroxyquinoline (B1678124), a molecule renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects. nih.govnih.govresearchgate.net The activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate metal ions, a property conferred by the close proximity of the nitrogen atom in the pyridine (B92270) ring and the hydroxyl group. nih.govresearchgate.net

By replacing the hydrogen of the hydroxyl group with other functional moieties, such as the 3-propanoic acid group in this case, chemists can modulate the compound's physicochemical properties. This can influence its solubility, lipophilicity, and ability to interact with biological targets. The ether linkage is a common and stable way to create such derivatives, and its formation is a standard synthetic procedure. nih.govprepchem.com The investigation of such derivatives aims to refine or enhance the therapeutic potential of the parent 8-hydroxyquinoline scaffold. nih.govnih.gov

Historical Perspective of Quinoline and Propanoic Acid Scaffold Research

The quinoline scaffold has a rich history in medicinal chemistry, establishing it as a "privileged structure." researchgate.net Its story begins with the isolation of quinine (B1679958) from the bark of the Cinchona tree in the 17th century, which became the first effective treatment for malaria. Quinoline itself was first extracted from coal tar in 1834. google.com Since then, synthetic quinoline derivatives have become mainstays in medicine, leading to crucial drugs such as the antimalarial chloroquine (B1663885) and various antibacterial agents (fluoroquinolones). google.com The enduring importance of the quinoline nucleus is due to its versatile chemical nature and its presence in numerous natural products and pharmacologically active substances. chem960.comekb.egresearchgate.net

The propanoic acid scaffold, while simpler, is a fundamental building block in organic and medicinal chemistry. nist.govdrugbank.com Propanoic acid and its derivatives are utilized for their metabolic properties and as versatile linkers in drug design. drugbank.com In complex molecules like antibody-drug conjugates, linker components, which can include structures derived from propanoic acid, are crucial for connecting the targeting antibody to the cytotoxic payload. medchemexpress.comresearchgate.net The use of short carboxylic acid chains like propanoic acid can influence a drug's pharmacokinetics, aiding in absorption, distribution, metabolism, and excretion (ADME) properties. Researchers have incorporated propanoic acid moieties into various molecular frameworks to develop novel anticancer and anti-inflammatory agents.

Rationale and Academic Objectives for Investigating Propanoic acid, 3-(8-quinolinyloxy)-

The primary rationale for the synthesis and investigation of Propanoic acid, 3-(8-quinolinyloxy)- stems from the principle of molecular hybridization. The academic objective is to create a new chemical entity that potentially harnesses the recognized bioactive properties of both the 8-hydroxyquinoline core and the propanoic acid side chain.

The key motivations for its study include:

Combining Bioactive Moieties: The 8-quinolinyloxy component offers a proven pharmacophore known for its metal-chelating and antimicrobial properties. nih.govresearchgate.net The propanoic acid tail provides a carboxylic acid functional group, which can improve aqueous solubility and provides a handle for further chemical modification, such as forming amides or esters.

Modulating Biological Activity: The introduction of the propanoic acid linker via an ether bond at the 8-position could alter the electronic properties and steric profile of the quinoline ring system. This modification might lead to enhanced selectivity for certain biological targets or a novel mechanism of action compared to the parent 8-hydroxyquinoline.

Exploring New Therapeutic Applications: Researchers would likely investigate this compound for a range of biological activities. Key areas of interest would include its potential as an anticancer agent, given the known cytotoxicity of many quinoline derivatives, or as an antimicrobial agent, building on the legacy of 8-hydroxyquinoline. nih.govresearchgate.netnih.gov Its chelating ability might also make it a candidate for studying neurodegenerative diseases associated with metal dysregulation. nih.govgoogle.com

A plausible synthetic route could involve the reaction of 8-hydroxyquinoline with a 3-halopropanoic acid derivative under basic conditions, analogous to the synthesis of similar 8-quinolinyloxy compounds. prepchem.com The characterization and subsequent biological screening of the resulting molecule would be the central goals of such a research endeavor.

Data Tables

Table 1: General Properties of Parent Scaffolds

Scaffold Chemical Formula Molecular Weight ( g/mol ) Key Features
Quinoline C₉H₇N 129.16 Heterocyclic aromatic, weak tertiary base, privileged medicinal scaffold. chem960.com

Table 2: Potential Research Areas for Propanoic acid, 3-(8-quinolinyloxy)-

Research Area Rationale Potential Mechanism of Action
Anticancer Many quinoline derivatives exhibit cytotoxic activity. nih.govekb.eg DNA intercalation, enzyme inhibition, metal chelation disrupting cellular processes.
Antimicrobial 8-hydroxyquinoline is a known antimicrobial and antifungal agent. nih.govresearchgate.net Chelation of essential metal ions required by microbes, disruption of cell membranes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72791-36-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-quinolin-8-yloxypropanoic acid

InChI

InChI=1S/C12H11NO3/c14-11(15)6-8-16-10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7H,6,8H2,(H,14,15)

InChI Key

QISSSGOGUJWZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCC(=O)O)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Propanoic Acid, 3 8 Quinolinyloxy

Strategic Approaches to the Synthesis of the Core Propanoic acid, 3-(8-quinolinyloxy)- Scaffold

The construction of the fundamental Propanoic acid, 3-(8-quinolinyloxy)- structure is most commonly achieved through the formation of an ether linkage between an 8-hydroxyquinoline (B1678124) precursor and a three-carbon propanoic acid synthon.

Etherification Reactions Involving 8-Hydroxyquinoline and Propanoic Acid Precursors

The Williamson ether synthesis stands as the most prevalent and direct method for forging the ether bond in Propanoic acid, 3-(8-quinolinyloxy)-. This reaction involves the nucleophilic substitution of a halide by the deprotonated hydroxyl group of 8-hydroxyquinoline. wikipedia.orgmasterorganicchemistry.com The general mechanism follows an SN2 pathway, where the phenoxide ion of 8-hydroxyquinoline acts as the nucleophile, attacking the electrophilic carbon of a propanoic acid precursor bearing a leaving group. wikipedia.org

A representative synthetic scheme involves the reaction of 8-hydroxyquinoline with a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate, in the presence of a base. The initial product is the corresponding ester, which is subsequently hydrolyzed to yield the target carboxylic acid. A similar procedure has been successfully employed for the synthesis of (5-chloro-quinolin-8-yloxy) acetic acid, where 5-chloro-8-hydroxyquinoline was reacted with methyl bromoacetate. scirp.org

Reaction Scheme:

Etherification: 8-Hydroxyquinoline is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like acetone or dimethylformamide (DMF) to generate the corresponding 8-quinolinyloxide anion. This is followed by the addition of a propanoic acid precursor, typically an ester of 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate). The reaction mixture is heated to facilitate the SN2 displacement of the halide.

Hydrolysis: The resulting ester, ethyl 3-(8-quinolinyloxy)propanoate, is then subjected to hydrolysis, usually under basic conditions (e.g., using lithium hydroxide in a mixture of THF, methanol, and water), followed by acidification to afford Propanoic acid, 3-(8-quinolinyloxy)-. scirp.org

Table 1: Representative Synthesis of Propanoic acid, 3-(8-quinolinyloxy)- via Williamson Ether Synthesis

StepReactantsReagents and ConditionsProductTypical Yield
1. Etherification8-Hydroxyquinoline, Ethyl 3-bromopropanoateK₂CO₃, Acetone, RefluxEthyl 3-(8-quinolinyloxy)propanoate~70-80%
2. HydrolysisEthyl 3-(8-quinolinyloxy)propanoate1. LiOH·H₂O, THF/CH₃OH/H₂O, Reflux 2. HCl (aq)Propanoic acid, 3-(8-quinolinyloxy)-~90%

Multi-step Synthetic Routes for Complex Propanoic acid, 3-(8-quinolinyloxy)- Analogs

The synthesis of more complex analogs of Propanoic acid, 3-(8-quinolinyloxy)- often necessitates multi-step sequences to introduce desired functionalities on the quinoline (B57606) ring prior to or following the etherification step. These methods allow for the creation of a diverse library of compounds with tailored properties.

One common strategy involves the initial synthesis of a substituted 8-hydroxyquinoline derivative, which is then subjected to the Williamson ether synthesis as described above. Methods for the synthesis of substituted 8-hydroxyquinolines include the Skraup and Friedlander syntheses. rroij.com For instance, a substituted aromatic amine can be reacted with an α,β-unsaturated aldehyde in a Skraup synthesis to construct the quinoline core. rroij.com

Alternatively, commercially available substituted 8-hydroxyquinolines can be used as starting materials. For example, 5-chloro-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline are common precursors for generating analogs with halogen substituents on the carbocyclic ring of the quinoline moiety. scirp.orgrroij.com

A plausible multi-step synthesis of a complex analog such as 5-bromo-7-nitro-3-(8-quinolinyloxy)propanoic acid would involve:

Halogenation: Bromination of 8-hydroxyquinoline to yield 5-bromo-8-hydroxyquinoline.

Nitration: Subsequent nitration to introduce a nitro group at the 7-position, affording 5-bromo-7-nitro-8-hydroxyquinoline.

Etherification: Williamson ether synthesis with ethyl 3-bromopropanoate in the presence of a base.

Hydrolysis: Saponification of the resulting ester to yield the final product.

Optimization of Reaction Conditions and Yields in Propanoic acid, 3-(8-quinolinyloxy)- Synthesis

The efficiency of the Williamson ether synthesis for producing Propanoic acid, 3-(8-quinolinyloxy)- is dependent on several factors that can be optimized to maximize the yield and purity of the product.

Choice of Base: The selection of the base is critical for the deprotonation of the phenolic hydroxyl group of 8-hydroxyquinoline. While strong bases like sodium hydride (NaH) ensure complete and rapid formation of the alkoxide, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions, which can be advantageous when sensitive functional groups are present. masterorganicchemistry.comlibretexts.org

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly employed. masterorganicchemistry.com These solvents effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic and accelerating the SN2 reaction.

Temperature: The reaction temperature influences the rate of the etherification. Typically, reactions are conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction time. wikipedia.org However, excessively high temperatures can lead to side reactions, such as elimination, particularly with more sterically hindered reactants.

Leaving Group: The nature of the leaving group on the propanoic acid precursor is also important. Bromides and iodides are excellent leaving groups and are generally preferred over chlorides for SN2 reactions. Tosylates can also be used effectively. wikipedia.org

Derivatization and Structural Modification Strategies

Once the core Propanoic acid, 3-(8-quinolinyloxy)- scaffold is synthesized, it can be further modified at either the quinoline ring or the propanoic acid side chain to explore structure-activity relationships.

Introduction of Substituents on the Quinoline Moiety

The quinoline ring of Propanoic acid, 3-(8-quinolinyloxy)- offers several positions for the introduction of various substituents, which can significantly impact the molecule's biological and physicochemical properties.

Electrophilic Aromatic Substitution: The electron-rich nature of the 8-hydroxyquinoline ring system makes it amenable to electrophilic aromatic substitution reactions such as halogenation (chlorination, bromination) and nitration. These reactions typically occur at the 5- and 7-positions of the quinoline ring. nih.gov

Suzuki Cross-Coupling: For the introduction of aryl or heteroaryl substituents, the Suzuki cross-coupling reaction is a powerful tool. This involves the reaction of a halogenated Propanoic acid, 3-(8-quinolinyloxy)- derivative (e.g., 5-bromo or 7-bromo) with a boronic acid in the presence of a palladium catalyst. rroij.comscispace.com This method allows for the synthesis of a wide array of biaryl analogs.

Table 2: Examples of Derivatization of the Quinoline Moiety

Reaction TypeStarting MaterialReagents and ConditionsProduct
ChlorinationPropanoic acid, 3-(8-quinolinyloxy)-N-Chlorosuccinimide (NCS), Acetic acidPropanoic acid, 3-(5,7-dichloro-8-quinolinyloxy)-
Suzuki CouplingPropanoic acid, 3-(5-bromo-8-quinolinyloxy)-Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, RefluxPropanoic acid, 3-(5-phenyl-8-quinolinyloxy)-

Modifications of the Propanoic Acid Side Chain

The carboxylic acid functionality of the propanoic acid side chain is a versatile handle for a variety of chemical transformations, enabling the synthesis of esters, amides, and other derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base.

Amide Formation: A wide range of amides can be prepared by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid with an amine. nih.gov

These modifications can influence the compound's solubility, cell permeability, and interaction with biological targets.

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives of Propanoic acid, 3-(8-quinolinyloxy)-

The conversion of propanoic acid, 3-(8-quinolinyloxy)- into its corresponding esters, amides, and other derivatives is a fundamental aspect of its chemistry, enabling the modification of its physicochemical properties and the exploration of its potential applications.

Ester Formation:

Esterification of propanoic acid, 3-(8-quinolinyloxy)- can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another effective method for ester synthesis is the use of coupling agents. While not explicitly detailed for this specific molecule in the available literature, analogous reactions with other carboxylic acids are well-established.

Amide Formation:

The synthesis of amides from propanoic acid, 3-(8-quinolinyloxy)- involves the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction between the acid and amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated to enhance its reactivity.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. The resulting acyl chloride readily reacts with an amine, usually in the presence of a base to neutralize the HCl byproduct, to afford the corresponding amide.

Alternatively, carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation under milder conditions. These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine to yield the amide. For a structurally related compound, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, the use of DCC in the presence of N-hydroxysuccinimide (NHS) has been successfully employed to synthesize a variety of N-alkyl amides. nih.gov

A variety of amines can be utilized in these reactions, leading to a wide array of N-substituted amides. The table below summarizes representative examples of amide formation from a similar quinoline-containing propanoic acid, demonstrating the versatility of these synthetic methods.

Amine ReactantCoupling MethodProductYield (%)Reference
Propyl amineDCC, NHSN-Propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide49-70 nih.gov
Butyl amineDCC, NHSN-Butyl-3-[2-oxoquinolin-1(2H)-yl]propanamide49-70 nih.gov
Isopropyl amineDCC, NHSN-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide49-70 nih.gov
BenzylamineDCC, NHSN-Benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide49-70 nih.gov
MorpholineDCC, NHS1-(Morpholin-4-yl)-3-(2-oxoquinolin-1(2H)-yl)propan-1-one49-70 nih.gov

Other Carboxylic Acid Derivatives:

Beyond esters and amides, other derivatives can be synthesized from propanoic acid, 3-(8-quinolinyloxy)-. For example, the corresponding acid hydrazide can be prepared by reacting the methyl or ethyl ester of the acid with hydrazine hydrate. This hydrazide can then serve as a versatile intermediate for the synthesis of other heterocyclic compounds, such as oxadiazoles and thiosemicarbazides, as demonstrated with 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov

Stereoselective Synthesis of Propanoic acid, 3-(8-quinolinyloxy)- Enantiomers and Diastereomers

Chiral Resolution:

One of the most common methods for obtaining pure enantiomers is the resolution of a racemic mixture. This can be achieved through several techniques:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a chiral α-methylbenzylamine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. For instance, the enantiomers of a related aryloxyphenoxypropanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, have been successfully separated using an HPLC column with the glycopeptide teicoplanin as the chiral selector. nih.gov Capillary electrophoresis (CE) with a chiral selector, such as hydroxypropyl-β-cyclodextrin, has also been employed for the enantiomeric separation of this class of compounds. nih.gov

The following table illustrates the application of chiral separation techniques to a related aryloxyphenoxypropanoic acid.

CompoundSeparation TechniqueChiral SelectorResultReference
2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acidHPLCTeicoplanin (CSP)Baseline resolution of R- and S-isomers nih.gov
2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acidCapillary ElectrophoresisHydroxypropyl-β-cyclodextrinBaseline resolution of R- and S-isomers nih.gov

Asymmetric Synthesis:

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. While specific asymmetric syntheses for propanoic acid, 3-(8-quinolinyloxy)- have not been reported, methods developed for other aryloxypropanoic acids could potentially be adapted. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a key bond-forming reaction.

The development of stereoselective synthetic routes is crucial for investigating the biological activities of the individual enantiomers or diastereomers of propanoic acid, 3-(8-quinolinyloxy)- derivatives, as stereochemistry often plays a critical role in molecular recognition and biological function.

Advanced Spectroscopic Characterization and Structural Elucidation of Propanoic Acid, 3 8 Quinolinyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules. For "Propanoic acid, 3-(8-quinolinyloxy)-", a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and chemical environment.

Proton (1H) NMR Analysis of Propanoic acid, 3-(8-quinolinyloxy)-

The 1H NMR spectrum of "Propanoic acid, 3-(8-quinolinyloxy)-" displays a series of distinct signals corresponding to the different proton environments within the molecule. The aromatic region of the spectrum is characteristic of the 8-quinolinyloxy moiety, while the aliphatic region reveals the structure of the 3-oxypropanoic acid side chain.

The protons on the quinoline (B57606) ring exhibit chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The specific coupling patterns observed allow for the assignment of each proton to its respective position on the quinoline core.

In the aliphatic region, two characteristic triplets are observed. The triplet at approximately 4.5 ppm is attributed to the methylene protons adjacent to the oxygen atom (-O-CH2-), which are deshielded by the electronegative oxygen. The other triplet, found further upfield around 3.0 ppm, corresponds to the methylene protons adjacent to the carbonyl group (-CH2-COOH). The coupling between these two methylene groups results in the observed triplet splitting pattern for both signals. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Predicted 1H NMR Data for Propanoic acid, 3-(8-quinolinyloxy)-
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.9dd1HH-2 (Quinoline)
~8.1dd1HH-4 (Quinoline)
~7.5m2HH-3, H-5 (Quinoline)
~7.4t1HH-6 (Quinoline)
~7.2d1HH-7 (Quinoline)
~4.5t2H-O-CH2-
~3.0t2H-CH2-COOH
>10br s1H-COOH

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Determination

The 13C NMR spectrum provides crucial information about the carbon framework of "Propanoic acid, 3-(8-quinolinyloxy)-". The spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the oxygen (C-8) is observed at a downfield chemical shift due to the deshielding effect of the oxygen atom. The remaining quinoline carbons can be assigned based on established chemical shift data for similar quinoline derivatives.

In the aliphatic region, the carbonyl carbon of the carboxylic acid group (-COOH) is readily identified by its characteristic downfield chemical shift, typically around 175 ppm. The methylene carbon adjacent to the oxygen (-O-CH2-) appears at approximately 65 ppm, while the methylene carbon adjacent to the carbonyl group (-CH2-COOH) is found at a more upfield position, around 35 ppm.

Predicted 13C NMR Data for Propanoic acid, 3-(8-quinolinyloxy)-
Chemical Shift (ppm)Assignment
~175-COOH
~155C-8 (Quinoline)
~149C-2 (Quinoline)
~140C-8a (Quinoline)
~136C-4 (Quinoline)
~129C-4a (Quinoline)
~126C-5 (Quinoline)
~122C-6 (Quinoline)
~121C-3 (Quinoline)
~110C-7 (Quinoline)
~65-O-CH2-
~35-CH2-COOH

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum of "Propanoic acid, 3-(8-quinolinyloxy)-" would show correlations between coupled protons. Key correlations would be observed between the adjacent protons on the quinoline ring, confirming their relative positions. Additionally, a clear correlation between the two methylene groups of the propanoic acid side chain (-O-CH2-CH2-COOH) would be evident, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum establishes direct one-bond correlations between protons and their attached carbons. This experiment would definitively link the proton signals of the quinoline ring and the propanoic acid side chain to their corresponding carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the quinoline moiety and the propanoic acid side chain. A key HMBC correlation would be observed between the methylene protons of the side chain (-O-CH2-) and the C-8 carbon of the quinoline ring, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "Propanoic acid, 3-(8-quinolinyloxy)-" (molecular formula C12H11NO3), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition. The calculated exact mass for the neutral molecule is 217.0739 g/mol . In positive ion mode, the protonated molecule [M+H]+ would have an exact mass of 218.0817, while in negative ion mode, the deprotonated molecule [M-H]- would have an exact mass of 216.0661.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For "Propanoic acid, 3-(8-quinolinyloxy)-", the fragmentation is expected to occur at the ether linkage and within the propanoic acid side chain. Common fragmentation pathways would include:

Cleavage of the ether bond: This would result in the formation of an 8-hydroxyquinoline (B1678124) radical cation (m/z 145) and a neutral propanoic acid fragment, or a quinolinyloxy cation (m/z 144) and a propanoic acid radical.

Loss of water from the carboxylic acid: Fragmentation of the propanoic acid side chain could involve the loss of a water molecule (18 Da) from the carboxylic acid group.

Decarboxylation: Loss of carbon dioxide (44 Da) from the carboxylic acid group is another common fragmentation pathway for carboxylic acids.

Predicted MS/MS Fragmentation of Propanoic acid, 3-(8-quinolinyloxy)-
Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentNeutral Loss
218 ([M+H]+)1458-hydroxyquinolineC3H5O2
218 ([M+H]+)1448-quinolinyloxyC3H6O2
218 ([M+H]+)174[M+H - CO2]+CO2
218 ([M+H]+)200[M+H - H2O]+H2O

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing the vibrations of its constituent bonds. For "Propanoic acid, 3-(8-quinolinyloxy)-", both Infrared (IR) and Raman spectroscopy are invaluable in identifying characteristic functional groups and exploring conformational isomers.

The quinoline ring vibrations are a prominent feature. The C-H stretching vibrations of the aromatic quinoline ring are expected to appear in the 3100-3000 cm⁻¹ region scialert.net. The C=C and C=N stretching vibrations within the quinoline ring typically give rise to a series of bands in the 1620-1500 cm⁻¹ range scialert.netdergipark.org.tr. In-plane and out-of-plane bending vibrations of the ring C-H bonds are also expected at lower frequencies researchgate.net.

The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The aryl-alkyl ether C-O stretching is anticipated to produce a strong band in the region of 1275–1200 cm⁻¹ mdpi.com.

The propanoic acid group exhibits several characteristic vibrations. The most distinct is the C=O stretching vibration of the carboxylic acid, which typically appears as a strong, sharp band in the 1725-1700 cm⁻¹ region for dimeric forms resulting from hydrogen bonding. The O-H stretching vibration of the carboxyl group is also highly characteristic, presenting as a very broad band spanning from 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching bands. This broadness is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid molecules. The in-plane O-H bending and C-O stretching vibrations of the carboxylic acid are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Quinoline RingC-H stretching3100-3000
C=C and C=N stretching1620-1500
Ether LinkageAryl-O stretching1275-1200
Propanoic AcidO-H stretching (H-bonded)3300-2500 (broad)
C-H stretching (alkyl)2990-2870
C=O stretching (dimer)1725-1700
O-H bending1440-1395
C-O stretching1320-1210

The flexibility of the ether linkage and the propanoic acid side chain in "Propanoic acid, 3-(8-quinolinyloxy)-" allows for the existence of different conformational isomers. These conformers can, in principle, be distinguished by vibrational spectroscopy as they may exhibit slightly different vibrational frequencies for the bonds involved in the flexible regions.

A study on the related compound, (5-chloro-quinolin-8-yloxy) acetic acid, using DFT calculations, suggested the presence of multiple stable conformers in the gas phase, which are also likely present in the solid state scirp.orgscirp.org. These conformers differ in the orientation of the carboxylic acid group relative to the quinoline ring. It is reasonable to infer that "Propanoic acid, 3-(8-quinolinyloxy)-" would exhibit similar conformational behavior.

The presence of multiple conformers could be manifested in the IR and Raman spectra by the appearance of shoulder peaks or split bands, particularly for the C-O-C stretching and the various modes of the propanoic acid side chain. Low-temperature spectroscopic studies could help to resolve these features by favoring the most stable conformer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Propanoic acid, 3-(8-quinolinyloxy)-" is expected to be dominated by the chromophore of the quinoline ring system.

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions scirp.orgnih.gov. For 8-hydroxyquinoline, absorption maxima are observed around 240 nm and 308 nm in alcohol nih.gov. The ether linkage at the 8-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift of these absorption bands compared to unsubstituted quinoline.

The electronic transitions of the propanoic acid moiety itself occur at much shorter wavelengths and are unlikely to be observed in a typical UV-Vis spectrum. However, the presence of the propanoic acid group could have a minor influence on the electronic structure of the quinoline ring through inductive effects.

The expected electronic transitions are summarized in the table below.

ChromophoreElectronic TransitionExpected λmax (nm)
Quinoline Ringπ→π~230-250
π→π~300-320
n→π*>320 (weak)

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of "Propanoic acid, 3-(8-quinolinyloxy)-" has not been reported in the crystallographic literature. However, based on the crystal structures of related quinoline derivatives, several structural features can be anticipated chemmethod.comnih.govresearchgate.net.

The quinoline ring system is expected to be essentially planar. In the solid state, the propanoic acid groups are highly likely to form intermolecular hydrogen-bonded dimers, with two molecules oriented such that their carboxyl groups form a cyclic arrangement with two strong O-H···O hydrogen bonds.

Computational Chemistry and Molecular Modeling of Propanoic Acid, 3 8 Quinolinyloxy

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For a compound like Propanoic acid, 3-(8-quinolinyloxy)-, DFT would be instrumental in elucidating its fundamental chemical properties.

Optimization of Molecular Conformations and Energy Minima

The first step in a computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the energy minima on the potential energy surface of the molecule. For Propanoic acid, 3-(8-quinolinyloxy)-, this would involve exploring the rotational freedom around the single bonds of the propanoic acid chain and the ether linkage to the quinoline (B57606) ring. Different starting geometries, or conformers, would be calculated to ensure the identification of the global energy minimum, which represents the most stable conformation of the molecule under vacuum or in a simulated solvent environment.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For Propanoic acid, 3-(8-quinolinyloxy)-, DFT calculations would map the electron density distribution of these orbitals and provide a quantitative value for the energy gap, offering insights into its potential reactivity in chemical and biological systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. This information is invaluable for the structural characterization of Propanoic acid, 3-(8-quinolinyloxy)-.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation would model the movements of the atoms in Propanoic acid, 3-(8-quinolinyloxy)- by solving Newton's equations of motion. This would allow for the exploration of its conformational landscape, revealing how the molecule flexes and changes shape at a given temperature. Furthermore, by including explicit solvent molecules (such as water) in the simulation box, MD can provide detailed insights into how the compound interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for Propanoic acid, 3-(8-quinolinyloxy)- have been published, its inclusion in a dataset of structurally similar compounds with known biological activities could allow for the development of such a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule (e.g., molecular weight, logP, electronic properties from DFT), would be calculated for each compound. Statistical methods would then be used to create an equation that predicts the activity of new compounds, including Propanoic acid, 3-(8-quinolinyloxy)-, based on their descriptors.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a specific target, typically a protein or a nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. In a hypothetical docking study, Propanoic acid, 3-(8-quinolinyloxy)- would be computationally placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. Such studies could generate hypotheses about the potential biological targets of this compound.

Investigations into the Biological Activity and Mechanistic Pathways of Propanoic Acid, 3 8 Quinolinyloxy Analogs in Vitro

Cellular Assays for Activity Profiling (e.g., growth inhibition, specific cellular processes)

Cellular assays are fundamental in profiling the biological activity of novel compounds. For analogs of Propanoic acid, 3-(8-quinolinyloxy)-, these assays typically involve evaluating their ability to inhibit the growth of cancer cell lines.

A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, which are structurally related to the target compound, were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line using the MTT assay nih.gov. Several of these compounds demonstrated potent growth inhibitory effects. Notably, compounds 9c , 9d , 9e , and 9g exhibited stronger cytotoxic effects than the standard chemotherapeutic drug doxorubicin nih.gov.

In Vitro Cytotoxicity of Propanoic acid, 3-(8-quinolinyloxy)- Analogs against MCF-7 Cells
CompoundIC₅₀ (µM)
9c (N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide)2.32
9d4.68
9e1.32
9g9.77
Doxorubicin (Reference)1.21

These results highlight the potential of the quinoline-propanoic acid scaffold in designing compounds with significant antiproliferative activity.

Mechanisms of Action at the Cellular Level (e.g., effects on cell cycle, polyploidy, cytokinesis, autophagy, signaling pathways)

Understanding the mechanism of action at the cellular level is crucial for the development of targeted therapies. For quinoline-based compounds, including analogs of Propanoic acid, 3-(8-quinolinyloxy)-, several mechanisms have been elucidated.

Effects on Cell Cycle and Apoptosis:

Quinoline (B57606) derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells nih.govmdpi.com. For instance, a novel quinolin-8-yl-nicotinamide, QN523, was found to induce the expression of genes involved in the stress response pathway, suggesting a potential mechanism for its anticancer activity nih.gov. Further investigation into a series of new quinoline derivatives revealed that the representative compound 10g triggered p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity nih.gov.

Autophagy:

Autophagy is a cellular process of self-degradation that can be modulated by anticancer agents. The quinolin-8-yl-nicotinamide, QN523, was observed to significantly increase the expression of genes implicated in autophagy, such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B nih.gov. This suggests that the induction of autophagy could be a key mechanism of action for this class of compounds in pancreatic cancer nih.gov. The interplay between autophagy and apoptosis is complex and can determine the ultimate fate of the cancer cell nih.gov.

Signaling Pathways:

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Certain 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown promising inhibitory activity against EGFR nih.gov. Compounds 9c , 9d , 9e , and 9g exhibited significant EGFR inhibition, with IC₅₀ values in the nanomolar range, comparable to the known EGFR inhibitor Erlotinib nih.gov. This indicates that targeting critical signaling pathways like the EGFR pathway is a plausible mechanism for the observed cytotoxicity.

EGFR Enzyme Inhibition by Propanoic acid, 3-(8-quinolinyloxy)- Analogs
CompoundIC₅₀ (nM)
9c27.9
9d30.4
9e16.89
9g52.7
Erlotinib (Reference)20.8

Structure-Activity Relationship (SAR) Studies of Propanoic acid, 3-(8-quinolinyloxy)- Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For quinoline-based anticancer agents, several SAR insights have been established.

In a study of novel quinoline derivatives, it was found that the nature of the substituent at position 7 of the quinoline ring plays a crucial role in the antiproliferative activity nih.gov. A large and bulky alkoxy substituent, such as a 4-fluorobenzyloxy group, was identified as a beneficial pharmacophoric group nih.gov.

Furthermore, the amino side chain at position 4 of the quinoline ring was found to be important for activity. The length of the alkylamino side chain also influenced the antiproliferative potency, with a two-carbon linker (ethyl) being the most favorable nih.gov.

For the N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide series, the nature of the N-alkyl group significantly impacted the cytotoxicity and EGFR inhibition nih.gov. The isopropyl (9c ) and other specific substitutions on the propanamide moiety led to potent anticancer activity nih.gov. These findings provide a roadmap for the rational design of more effective analogs.

Comparative Biological Evaluation of Propanoic acid, 3-(8-quinolinyloxy)- with Related Quinoline/Quinoxaline Scaffolds

Comparing the biological activity of Propanoic acid, 3-(8-quinolinyloxy)- analogs with other heterocyclic scaffolds like quinoxalines can provide valuable insights into the importance of the core structure.

Quinoxaline derivatives are also known to possess a wide range of biological activities, including anticancer properties mdpi.comnih.gov. They have been reported to act as topoisomerase IIβ inhibitors and exhibit antiproliferative activity against various cancer cell lines nih.gov. For example, quinoxaline derivatives bearing an oxirane ring have shown significant activity against neuroblastoma cell lines nih.gov.

The potent EGFR inhibitory activity observed for the 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives suggests a targeted mechanism of action that may differ from some quinoxaline-based compounds that are known to target other cellular components like topoisomerase. The choice between a quinoline or quinoxaline scaffold for drug design would therefore depend on the desired biological target and the specific pharmacological profile being sought.

Enzyme Inhibition Kinetics and Molecular Interactions of Propanoic Acid, 3 8 Quinolinyloxy

Identification of Target Enzymes and Receptors

Research has primarily identified soluble epoxide hydrolase (sEH) as a target for Propanoic acid, 3-(8-quinolinyloxy)- and its derivatives. Soluble epoxide hydrolase is a bifunctional enzyme that plays a significant role in the metabolism of epoxy fatty acids. The inhibition of sEH is a therapeutic strategy for treating inflammatory and cardiovascular diseases.

Beyond its interaction with sEH, scientific literature available for public review does not currently specify other definitive enzyme or receptor targets for Propanoic acid, 3-(8-quinolinyloxy)-.

In Vitro Enzyme Inhibition Assays (e.g., IC50, Ki Determination)

The inhibitory activity of compounds related to Propanoic acid, 3-(8-quinolinyloxy)- against soluble epoxide hydrolase has been quantified using in vitro assays. For instance, a closely related analog, 3-(quinolin-8-yloxy)butanoic acid, demonstrated an IC50 value of 110 nM against sEH. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Detailed studies determining the inhibition constant (Ki) for Propanoic acid, 3-(8-quinolinyloxy)- are not extensively available in the current body of scientific literature. The Ki value is a more specific measure of an inhibitor's binding affinity to an enzyme.

Table 1: In Vitro Inhibition Data for a Propanoic acid, 3-(8-quinolinyloxy)- Analog

CompoundTarget EnzymeIC50 (nM)
3-(quinolin-8-yloxy)butanoic acidSoluble Epoxide Hydrolase (sEH)110

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

The precise mechanism of enzyme inhibition for Propanoic acid, 3-(8-quinolinyloxy)- has not been definitively elucidated in publicly accessible research. Generally, quinoline-based inhibitors of sEH can exhibit different modes of action, including competitive, non-competitive, or uncompetitive inhibition. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Without specific kinetic studies on Propanoic acid, 3-(8-quinolinyloxy)-, its exact mechanism remains to be determined.

Binding Affinity and Molecular Docking Studies with Enzyme Active Sites

While specific molecular docking studies for Propanoic acid, 3-(8-quinolinyloxy)- are not detailed in available literature, research on analogous quinoline (B57606) derivatives provides insights into potential binding interactions with the active site of soluble epoxide hydrolase. Such studies are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors.

Molecular docking simulations for similar compounds typically reveal key interactions with amino acid residues within the enzyme's active site. These interactions can include hydrogen bonding, hydrophobic interactions, and pi-stacking, which collectively contribute to the binding affinity of the inhibitor. The quinoline ring, being a bulky and hydrophobic moiety, is often important for activity at sEH.

Allosteric Modulation Investigations

There is currently no available scientific information to suggest that Propanoic acid, 3-(8-quinolinyloxy)- functions as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, known as an allosteric site, to either enhance or inhibit the enzyme's activity. Investigations into the potential allosteric effects of this specific compound have not been reported in the reviewed literature.

Coordination Chemistry and Metal Complexation of Propanoic Acid, 3 8 Quinolinyloxy

Synthesis and Characterization of Metal Complexes with Propanoic acid, 3-(8-quinolinyloxy)- as a Ligand

Comprehensive studies detailing the synthesis and characterization of metal complexes with Propanoic acid, 3-(8-quinolinyloxy)- as a ligand are not currently available in the reviewed scientific literature. However, based on the principles of coordination chemistry and the known behavior of similar ligands, a hypothetical framework for such research can be outlined.

Ligand Design and Chelation Sites

Propanoic acid, 3-(8-quinolinyloxy)- possesses two primary potential chelation sites for coordination with a metal ion: the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylic acid group. This would allow the ligand to act as a bidentate or potentially a bridging ligand, coordinating to one or more metal centers. The etheric oxygen atom is generally considered a weaker coordination site. The presence of the flexible propoxy chain could influence the steric and electronic properties of the resulting metal complexes, potentially leading to different coordination geometries compared to the more rigid 8-hydroxyquinoline (B1678124).

Spectroscopic Characterization of Metal Complexes

Should such complexes be synthesized, their characterization would likely involve a suite of spectroscopic techniques.

FT-IR Spectroscopy: In the FT-IR spectrum of the free ligand, characteristic bands for the C=O of the carboxylic acid and the C=N of the quinoline ring would be present. Upon complexation, a shift in the C=O stretching frequency to a lower wavenumber would be expected, indicating coordination of the carboxylate oxygen to the metal center. Similarly, a shift in the C=N stretching frequency would suggest the involvement of the quinoline nitrogen in coordination.

UV-Vis Spectroscopy: The UV-Vis spectrum of the free ligand would exhibit absorptions due to π→π* and n→π* transitions within the quinoline ring. Upon complexation, shifts in these bands (either bathochromic or hypsochromic) would be anticipated, providing evidence of ligand-to-metal coordination. The appearance of new bands in the visible region could be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.

NMR Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for characterizing the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites (quinoline ring and carboxylate group) upon complexation would provide detailed information about the coordination environment.

Mass Spectrometry: Mass spectrometry would be employed to determine the molecular weight of the synthesized complexes, confirming their stoichiometry and providing evidence for the metal-to-ligand ratio.

Elemental Analysis and Conductivity Studies of Complexes

Elemental analysis would be essential to determine the empirical formula of the synthesized complexes, providing the precise percentages of carbon, hydrogen, nitrogen, and the metal. Molar conductivity measurements in a suitable solvent would help to ascertain the electrolytic or non-electrolytic nature of the complexes, indicating whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

Investigation of Coordination Geometries and Ligand Exchange Processes

Without experimental data, the coordination geometries of metal complexes with Propanoic acid, 3-(8-quinolinyloxy)- can only be postulated. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries such as octahedral, tetrahedral, or square planar could be adopted. The flexibility of the propoxy side chain might also allow for the formation of polymeric or polynuclear structures. The study of ligand exchange processes would provide insights into the lability and stability of these complexes in solution.

Potential Applications of Metal Complexes in Catalysis or Sensing

While no specific applications for metal complexes of Propanoic acid, 3-(8-quinolinyloxy)- have been reported, the well-established utility of 8-hydroxyquinoline complexes suggests potential avenues for investigation. Metal complexes of 8-hydroxyquinoline and its derivatives have been explored for their catalytic activity in various organic transformations and as fluorescent sensors for the detection of specific metal ions. It is conceivable that complexes of the title compound could exhibit interesting properties in these areas, warranting future research.

Development and Validation of Advanced Analytical Methods for Propanoic Acid, 3 8 Quinolinyloxy

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For "Propanoic acid, 3-(8-quinolinyloxy)-", both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful options, each with specific advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those with limited volatility or thermal stability, making it well-suited for "Propanoic acid, 3-(8-quinolinyloxy)-". wjpmr.com A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature.

The development of an RP-HPLC method involves optimizing several parameters to achieve efficient separation. wjpmr.com The separation is commonly performed on a C18 column, which provides a nonpolar stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. An isocratic elution with a constant mobile phase composition or a gradient elution with a changing composition can be employed to achieve optimal separation of the main compound from any impurities. pensoft.netpensoft.net

Detection Modes:

UV/Vis Detection: The quinoline (B57606) moiety in "Propanoic acid, 3-(8-quinolinyloxy)-" contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a simple and robust method for quantification. moca.net.ua The optimal wavelength for detection would be determined by scanning the UV spectrum of the compound.

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths for each peak, which is invaluable for assessing peak purity and identifying co-eluting impurities. semanticscholar.orglongdom.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. MS detection offers definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, which is crucial for structural elucidation of unknown impurities or degradation products. creative-proteomics.comnih.gov

Table 1: Example HPLC-UV Operating Conditions
ParameterCondition
Instrument Agilent 1200 series HPLC-UV system or equivalent moca.net.ua
Column C18, 150 mm x 4.6 mm, 5 µm particle size pensoft.net
Mobile Phase Acetonitrile : 15 mM Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Column Temperature 30 °C pensoft.net
Detection Wavelength 225 nm (hypothetical, based on similar structures) pensoft.net
Injection Volume 20 µL moca.net.ua
Run Time 20 min

Gas Chromatography (GC) with Selective Detectors (e.g., FID, MS)

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. creative-proteomics.com Due to the carboxylic acid group, "Propanoic acid, 3-(8-quinolinyloxy)-" has low volatility and may require derivatization prior to GC analysis to convert it into a more volatile and thermally stable ester or silyl ester. This step is critical to prevent peak tailing and improve chromatographic performance. cerealsgrains.org

Once derivatized, the compound can be separated on a capillary column with a suitable stationary phase. The choice of detector depends on the analytical requirements.

Selective Detectors:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range. It is a robust choice for quantification when the identity of the analyte is already known. chromforum.org

Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides detailed structural information and allows for highly selective and sensitive quantification, making it the gold standard for identifying trace-level impurities. creative-proteomics.comd-nb.info

Table 2: Example GC-MS Operating Conditions
ParameterCondition
Instrument Agilent 7890B GC System with Mass Spectrometer creative-proteomics.com
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Chiral Chromatography for Enantiomeric Purity Assessment

The specific compound "Propanoic acid, 3-(8-quinolinyloxy)-" (structure: 8-quinolinyloxy-CH₂-CH₂-COOH) is achiral as it does not possess a stereocenter. However, chiral chromatography would be an essential analytical technique for assessing the enantiomeric purity of its derivatives or related compounds that are chiral. For instance, if a methyl group were present on the second carbon of the propanoic acid chain (e.g., 2-methyl-3-(8-quinolinyloxy)propanoic acid), the molecule would be chiral.

Chiral separations are typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. nih.gov These phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and allowing for their separation and quantification. For acidic compounds, CSPs based on polysaccharide derivatives or glycopeptides like teicoplanin have proven effective. nih.gov The development of a chiral method would be critical to control the stereochemistry of such chiral analogues, which is often vital in the pharmaceutical industry where enantiomers can have different pharmacological activities.

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Selectivity, Limits of Detection/Quantification)

Validation of an analytical method is mandatory to ensure its reliability, accuracy, and precision for its intended use. wjpmr.com The validation process is conducted according to ICH Q2(R1) guidelines and involves evaluating several key parameters. pensoft.net

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration plot. A correlation coefficient (r²) value of >0.999 is generally considered acceptable. nih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (RSD), with an acceptance criterion typically being less than 2%. moca.net.ua

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. Recoveries are generally expected to be within 98-102%. nih.gov

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Specificity is often demonstrated through forced degradation studies.

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov

LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.gov These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
ParameterAssessment MethodTypical Acceptance Criteria
Linearity Analysis of 5-6 standards across a range (e.g., 50-150% of expected concentration).Correlation Coefficient (r²) ≥ 0.999 nih.gov
Precision (RSD) Repeatability (n=6) and Intermediate Precision.RSD ≤ 2.0% moca.net.ua
Accuracy (% Recovery) Spiking experiments at 3 concentration levels (e.g., 80%, 100%, 120%).98.0% - 102.0% nih.gov
Selectivity Analysis of blank, placebo, and stressed samples.No interference at the retention time of the analyte. Peak purity should pass.
LOD Signal-to-Noise Ratio or standard deviation of the response.S/N ratio ≥ 3:1
LOQ Signal-to-Noise Ratio or standard deviation of the response.S/N ratio ≥ 10:1 nih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical step to isolate "Propanoic acid, 3-(8-quinolinyloxy)-" from complex matrices (e.g., biological fluids, environmental water, reaction mixtures), remove interferents, and concentrate the analyte before chromatographic analysis. nih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their relative solubilities in two immiscible liquids. For extracting the acidic "Propanoic acid, 3-(8-quinolinyloxy)-" from an aqueous matrix, the pH of the sample would first be adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form. An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is then used to extract the compound. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing a liquid sample through a solid sorbent bed that retains the analyte. Interferents are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For "Propanoic acid, 3-(8-quinolinyloxy)-", a mixed-mode or ion-exchange sorbent could be highly effective, utilizing both the polarity of the molecule and the charge of the carboxylate group for selective retention and elution. creative-proteomics.com

Table 4: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.High recovery, high concentration factor, low solvent usage, easily automated.Higher cost of consumables (cartridges), method development can be more complex.

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products formed. nih.gov The development of a SIAM is essential for stability studies of a drug substance.

To develop a SIAM, forced degradation (or stress testing) studies are conducted. nih.gov In these studies, the compound is exposed to harsh conditions to accelerate its decomposition and generate potential degradation products. nih.gov The typical stress conditions include:

Acid Hydrolysis: Heating with a strong acid (e.g., 1M HCl). nih.gov

Base Hydrolysis: Heating with a strong base (e.g., 0.1M NaOH). nih.gov

Oxidation: Exposure to an oxidizing agent (e.g., 3-6% H₂O₂). nih.gov

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 70-105 °C). nih.govresearchgate.net

Photodegradation: Exposing the compound to UV and visible light. nih.govnih.gov

The stressed samples are then analyzed by the proposed analytical method, typically HPLC with PDA detection. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main compound peak, demonstrating specificity. nih.gov The peak purity of the main peak in the stressed samples is also assessed to confirm that no degradants are co-eluting. nih.gov

Table 5: Typical Forced Degradation Study Conditions
Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 1M HCl2 hours at 80 °C nih.govPotential hydrolysis of the ether linkage.
Base Hydrolysis 0.1M NaOH2 hours at 80 °C nih.govPotential hydrolysis of the ether linkage.
Oxidation 6% H₂O₂2 hours at 80 °C nih.govPotential oxidation of the quinoline ring.
Thermal Dry Heat48 hours at 70 °C nih.govAssess solid-state thermal stability.
Photolytic UV/Visible Light48 hours nih.govAssess sensitivity to light.

Future Directions and Emerging Research Avenues for Propanoic Acid, 3 8 Quinolinyloxy

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of quinoline (B57606) derivatives has traditionally relied on established name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgresearchgate.net However, these methods often require harsh conditions, including high temperatures and the use of hazardous reagents. tandfonline.comresearchgate.net The future of synthesizing Propanoic acid, 3-(8-quinolinyloxy)- lies in the development of more sustainable and efficient methodologies.

Moreover, the exploration of novel catalytic systems, such as p-toluenesulfonic acid (p-TSA) and other green catalysts, in more environmentally friendly solvents like ethanol and water, could lead to more sustainable production methods. researchgate.net Investigating mechanochemical synthesis, which involves solvent-free reactions conducted by grinding, is another promising avenue that aligns with the goals of sustainable chemistry. researchgate.net

Synthetic ApproachPotential Advantages for Propanoic acid, 3-(8-quinolinyloxy)-Key Research Focus
Microwave-Assisted SynthesisFaster reaction times, increased yields, better control over reaction parameters.Optimization of microwave parameters (temperature, pressure, time) for the specific etherification reaction.
Nanoparticle CatalysisHigh catalytic activity, recyclability of catalysts, milder reaction conditions.Development of stable and efficient nanoparticle catalysts for the synthesis of quinolinyloxy ethers.
Solvent-Free ReactionsReduced solvent waste, simplified work-up procedures, lower environmental impact.Investigation of solid-state or neat reaction conditions for the key synthetic steps.
One-Pot SynthesesIncreased efficiency, reduced number of intermediate purification steps.Designing a sequential reaction cascade for the formation of the target molecule from simple precursors.

Advanced Spectroscopic Techniques for Real-Time Monitoring and In-Situ Analysis

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of Propanoic acid, 3-(8-quinolinyloxy)- can be achieved through the application of advanced spectroscopic techniques. In-situ monitoring provides a real-time window into the chemical transformations as they occur, allowing for the identification of transient intermediates and the optimization of reaction conditions. mt.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the consumption of reactants and the formation of products and byproducts throughout the reaction. mt.comrsc.org This data is invaluable for elucidating the reaction mechanism and identifying potential bottlenecks or side reactions. For instance, in-situ FTIR was used to evaluate the mechanism for the reaction of aniline and propanol in the synthesis of quinolines. rsc.org

Future research could involve setting up a reaction monitoring system for the synthesis of Propanoic acid, 3-(8-quinolinyloxy)-. This would enable scientists to gain enhanced reaction information in less time, leading to more efficient process development and scale-up. mt.com The continuous collection of spectral data allows for immediate adjustments to chemical conditions, ultimately leading to improved reaction robustness. spectroscopyonline.com

Spectroscopic TechniqueInformation GainedPotential Impact on Synthesis
In-situ FTIRReal-time concentration profiles of reactants, products, and intermediates.Optimization of reaction time, temperature, and catalyst loading; identification of reaction endpoints.
In-situ Raman SpectroscopyComplementary vibrational information, particularly for aqueous systems.Deeper mechanistic insights, especially for reactions in aqueous or biphasic media.
Process NMRQuantitative analysis of reaction components without the need for sampling.Precise control over reaction stoichiometry and conversion rates.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational modeling and experimental studies offers a powerful approach to unraveling the intricate details of reaction mechanisms. nih.gov For the synthesis of Propanoic acid, 3-(8-quinolinyloxy)-, computational tools can be used to model the reaction pathways, calculate transition state energies, and predict the influence of different catalysts and substituents.

Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure of reactants and intermediates, helping to explain the observed reactivity and selectivity. nih.gov Such computational studies have been successfully applied to understand the binding preferences of inhibitors for their biological targets and can be adapted to study reaction mechanisms. nih.gov

By combining the predictions from computational models with the empirical data obtained from in-situ spectroscopic monitoring and kinetic studies, a comprehensive picture of the reaction mechanism can be constructed. This integrated approach can accelerate the development of more efficient and selective synthetic routes by allowing for the rational design of catalysts and reaction conditions. Future research in this area would involve performing DFT calculations to model the key etherification step in the synthesis of Propanoic acid, 3-(8-quinolinyloxy)- and validating these computational results with experimental kinetic data.

Investigation of Broader Biological Target Landscape and Polypharmacology

Quinoline and its derivatives are renowned for their wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. researchgate.netresearchgate.netnih.govnih.govbiointerfaceresearch.comnih.govresearchgate.netorientjchem.orgnih.govnih.govnih.govrsc.orgrsc.orgnih.gov This pharmacological diversity stems from the ability of the quinoline scaffold to interact with a multitude of biological targets. nih.govresearchgate.net

Given the rich pharmacological history of quinoline-based compounds, a significant future research direction for Propanoic acid, 3-(8-quinolinyloxy)- is the comprehensive exploration of its biological target landscape. This involves moving beyond initial screenings to identify the specific proteins, enzymes, or receptors with which the compound interacts. Understanding these molecular targets is crucial for elucidating its mechanism of action and for the potential development of new therapeutic agents. biointerfaceresearch.comresearchgate.net

Furthermore, the concept of polypharmacology, where a single compound interacts with multiple targets, is gaining increasing attention in drug discovery. Quinoline derivatives are prime candidates for exhibiting polypharmacological profiles. nih.gov Future investigations could employ a combination of in vitro assays, proteomic profiling, and computational predictions to map the full range of biological targets for Propanoic acid, 3-(8-quinolinyloxy)-. This could reveal unexpected therapeutic opportunities and provide a more holistic understanding of its biological effects.

Research AreaMethodologiesPotential Outcomes
Target IdentificationAffinity chromatography, proteomics, genetic screening.Discovery of novel protein targets and pathways modulated by the compound.
Polypharmacology ProfilingKinase profiling, receptor binding assays, computational target prediction.Understanding of the compound's multi-target effects, which could lead to new therapeutic applications.
Mechanism of Action StudiesCell-based assays, enzymatic assays, structural biology.Elucidation of the molecular mechanisms underlying the compound's biological activity.

Exploration of Material Science Applications (e.g., functional materials, supramolecular chemistry)

Beyond its potential biological applications, the unique structural features of Propanoic acid, 3-(8-quinolinyloxy)- make it an interesting candidate for applications in material science. Quinoline derivatives are known to exhibit luminescent properties and have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The fusion of an aromatic quinoline ring with a flexible propanoic acid side chain could give rise to novel functional materials with interesting photophysical properties.

Future research could focus on the synthesis of polymers or coordination complexes incorporating Propanoic acid, 3-(8-quinolinyloxy)- as a monomer or ligand. The carboxylic acid group provides a convenient handle for polymerization or for coordination to metal centers. The resulting materials could be investigated for applications in sensors, organic electronics, or as functional coatings.

In the realm of supramolecular chemistry, the ability of the quinoline nitrogen to participate in hydrogen bonding and the potential for π-π stacking interactions of the aromatic ring system could be exploited to construct well-defined supramolecular assemblies. These assemblies could exhibit interesting properties, such as gelation, liquid crystallinity, or host-guest recognition.

Development of Biosynthetic Routes (if applicable to the specific compound)

While Propanoic acid, 3-(8-quinolinyloxy)- is a synthetic compound, the principles of metabolic engineering and synthetic biology open up the long-term possibility of developing biosynthetic routes for its production or the production of its precursors. Nature produces a vast array of quinoline and isoquinoline alkaloids through complex enzymatic pathways. nih.govmdpi.compnas.orgresearchgate.netresearchgate.net

Future research in this area, though ambitious, could involve the identification of enzymes capable of catalyzing the key bond-forming reactions in the synthesis of Propanoic acid, 3-(8-quinolinyloxy)-. For instance, engineered enzymes could potentially be used to catalyze the ether linkage between 8-hydroxyquinoline (B1678124) and a propanoic acid derivative. The biosynthesis of quinoline alkaloids in Cinchona species, for example, involves a series of enzymatic steps that could potentially be harnessed and redirected. researchgate.net

The development of such a biosynthetic pathway would represent a significant advancement in the sustainable production of this compound, moving away from traditional chemical synthesis towards more environmentally friendly biological processes. This would likely involve the heterologous expression of plant-derived or engineered enzymes in microbial hosts like E. coli or yeast. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propanoic acid, 3-(8-quinolinyloxy)-, and how can regioselectivity be ensured during quinoline moiety attachment?

  • Methodological Answer :

  • Step 1 : Start with 8-hydroxyquinoline as the precursor. Use nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to attach the propanoic acid sidechain.
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance regioselectivity. For example, copper(I)-catalyzed coupling in DMF at 100°C may improve yield .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Key Consideration : Confirm regiochemistry using NOESY NMR or X-ray crystallography to verify the 8-position substitution .

Q. How can the water solubility of propanoic acid, 3-(8-quinolinyloxy)-, be improved for biological assays?

  • Methodological Answer :

  • Strategy : Convert the carboxylic acid group to a sodium salt via neutralization with NaOH (1:1 molar ratio in aqueous ethanol) .
  • Validation : Measure solubility in PBS (pH 7.4) using UV-Vis spectroscopy. Compare partition coefficients (logP) of the parent compound and its salt (e.g., via shake-flask method).
  • Example : Sodium salts of analogous quinoline-thio derivatives showed >10-fold solubility increases in aqueous media .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR shifts) arising from synthetic impurities or isomer formation?

  • Methodological Answer :

  • Technique 1 : High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect trace impurities (<0.1%).
  • Technique 2 : 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons.
  • Reference Data : Cross-validate with NIST Chemistry WebBook or published spectra of structurally similar quinoline derivatives .
  • Case Study : For 3-((6-R-quinolin-4-yl)thio)propanoic acid, NOESY confirmed spatial proximity between the quinoline H-2 and the thioether group .

Q. How can computational modeling predict the metabolic stability of propanoic acid, 3-(8-quinolinyloxy)-, in phase I/II enzymatic pathways?

  • Methodological Answer :

  • Step 1 : Use software like Schrödinger’s MetaboTracker or ADMET Predictor to simulate CYP450-mediated oxidation (phase I) and UGT-mediated glucuronidation (phase II).
  • Step 2 : Validate predictions with in vitro assays:
  • Hepatocyte Incubation : Monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : Compare fragmentation patterns with reference standards (e.g., 3-(4-hydroxyphenyl)propanoic acid-O-glucuronide ).
  • Data Interpretation : Prioritize metabolites with >10% abundance for toxicological assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.